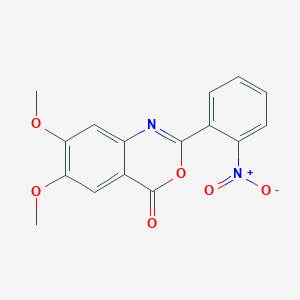

6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one involves complex chemical reactions. One approach to the synthesis of benzoxazine derivatives, which are structurally related to the compound , utilizes palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility and complexity of the synthesis processes involved in creating such compounds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of benzoxazin-4-one derivatives has been extensively studied, revealing detailed insights into their structural and topological properties. An analysis combining experimental FTIR and FT-Raman spectra with DFT calculations provides a comprehensive understanding of the vibrational properties and reactivities of these compounds. Such studies underscore the importance of substituents on the oxazin rings in determining the molecule's stability and reactivity (Castillo et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzoxazin-4-one derivatives are influenced by various substituents attached to the oxazine rings. These substituents significantly affect the molecule's stability and chemical properties, as demonstrated by NBO and AIM studies. The frontier orbitals analysis further indicates the derivatives' stabilities and chemical hardness, with variations in reactivity observed among differently substituted molecules (Castillo et al., 2017).

Physical Properties Analysis

The physical properties of benzoxazin-4-one derivatives, such as their crystalline structure and vibrational spectra, have been characterized in detail. X-ray diffraction and spectroscopic techniques, including IR, 1H NMR, and 13C NMR, play a crucial role in elucidating these compounds' physical characteristics, providing valuable insights into their stability and molecular interactions (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical properties of 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one and related derivatives are closely related to their molecular structure and synthesis pathways. Studies focusing on the nitro-substitution effects and luminescence properties reveal how intramolecular hydrogen bonding and the strength of such bonds influence the compounds' chemical behavior and potential applications in various fields (Loseva et al., 1972).

Aplicaciones Científicas De Investigación

Structural and Vibrational Analysis

A study by Castillo et al. (2017) detailed the structural, topological, and vibrational properties of the monomer and three dimers of the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (NPB) derivative through a combination of experimental FTIR and FT-Raman spectra and DFT calculations. The research aimed at understanding the reactivities of these compounds by analyzing their Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and HOMO and LUMO calculations. This work sheds light on the stability and chemical reactivity of these derivatives, which are essential for their potential applications in various fields of chemistry and materials science (Castillo, Rudyk, Davies, & Brandán, 2017).

Application in Synthesis and Biological Activity

Research by Valderrama et al. (2002) reported on the synthesis of benzo- and naphtho[2,3-b]thiophenequinones from 3,6-dimethoxy-2-nitrobenzaldehyde, highlighting the biological activity of these new quinones against Leishmania amazonensis and human-T-cell leukemia virus type 1 (HTLV-1). The study illustrates how derivatives of 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one can be utilized in the development of compounds with potential therapeutic applications (Valderrama, Astudillo, Tapia, Prina, Estrabaud, Mahieux, & Fournet, 2002).

Crystallographic Studies

Tiekink and Wardell (2014) conducted a study on the title compound, focusing on its crystal structure. They reported that the benzoxazin-4-one fused-ring system is coplanar with the attached benzene ring, with intramolecular N—H⋯N hydrogen bonds. Their work, which elucidates the molecular structure through X-ray crystallography, contributes to a deeper understanding of the physical and chemical properties of such compounds, facilitating their application in material science and molecular engineering (Tiekink & Wardell, 2014).

Electrophilic Substitution and Chemical Sensing

Zhu et al. (2012) explored a spirooxazine derivative for its application as a highly sensitive cyanide sensor. This research underscores the versatility of benzoxazin derivatives in developing chemical sensors, leveraging their structural properties for enhanced sensitivity and specificity in the detection of cyanide ions. Such applications are vital in environmental monitoring and public health (Zhu, Li, Sheng, Chen, Zhang, & Xiao‐An Zhang, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of novel THIQ analogs with potent biological activity is an active area of research due to their diverse biological activities . Future research may focus on the synthesis of new THIQ derivatives, investigation of their biological activities, and elucidation of their mechanisms of action .

Propiedades

IUPAC Name |

6,7-dimethoxy-2-(2-nitrophenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-22-13-7-10-11(8-14(13)23-2)17-15(24-16(10)19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMVOZPZCDEBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)